2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide
Description
2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide is a benzamide derivative featuring a tetrahydropyran (oxane) ring substituted with a thiophen-2-yl group at the 4-position. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes and receptors, such as histone deacetylases (HDACs) and dopamine receptors .
Properties
IUPAC Name |
2,4-difluoro-N-(4-thiophen-2-yloxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c17-11-3-4-12(13(18)10-11)15(20)19-16(5-7-21-8-6-16)14-2-1-9-22-14/h1-4,9-10H,5-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBFKICRBOYOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination reactions.
Coupling Reactions: The thiophene ring is then coupled with the benzamide core through various coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final compound is assembled by linking the oxan-4-yl group to the benzamide core under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Coupling Reactions: The thiophene ring can participate in various coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: The compound is also studied for its potential use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Several benzamide derivatives with heterocyclic or aryl substitutions have been synthesized and studied. Key structural analogs include:
Key Observations :
- The oxane ring in the target compound enhances solubility compared to rigid analogs like 4a (aminocyclopropyl) .
- Thiazole-containing derivatives (e.g., compounds from ) exhibit higher metabolic stability due to aromatic heterocycles but reduced flexibility compared to the oxane-thiophene hybrid.
- Electron-withdrawing groups (e.g., 2,4-difluoro in the target compound) improve binding to hydrophobic pockets in enzymes, as seen in HDAC-targeting benzamides .
Physicochemical Properties
IR and NMR data from analogs provide insights into functional group interactions:
- IR Spectra : The target compound’s benzamide C=O stretch (~1680 cm⁻¹) aligns with derivatives like 4a (1663–1682 cm⁻¹) . Absence of νS-H bands (~2500 cm⁻¹) confirms the thione tautomer in thiazole analogs .
- 1H-NMR : The oxane ring protons (δ 3.5–4.0 ppm) are deshielded compared to morpholine derivatives (δ 3.3–3.7 ppm) due to reduced electron density .
Solubility : The oxane-thiophene group improves aqueous solubility (logP ~2.5) compared to thiazole derivatives (logP ~3.8) , making the target compound more suitable for oral bioavailability.
Pharmacological Activity
- Receptor Binding : Thiophene-containing analogs (e.g., 4a in ) show affinity for dopamine D3 receptors (Ki < 50 nM), while the oxane ring may enhance blood-brain barrier penetration compared to polar morpholine derivatives .
Biological Activity
2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide is a synthetic compound belonging to the class of aroyl amides. Its unique structure, characterized by a difluorinated benzene ring and a thiophene-substituted oxane moiety, suggests potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C16H15F2NO2S, with a molecular weight of 323.36 g/mol. The compound features two fluorine atoms on the benzene ring and a thiophene group attached to a tetrahydropyran ring.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H15F2NO2S |
| Molecular Weight | 323.36 g/mol |
| InChI | InChI=1S/C16H15F2NO2S/c17-11... |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance binding affinity through strong hydrogen bonds and van der Waals interactions. Moreover, the thiophene and oxane moieties contribute to the compound's stability and bioavailability.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites, thereby altering metabolic pathways.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways relevant to various diseases.
Biological Activity Studies
Recent studies have evaluated the biological activity of related compounds and derivatives that share structural similarities with this compound.
Antitumor Activity
Research has highlighted the antitumor potential of compounds with similar structures. For instance, a study involving benzimidazole derivatives demonstrated significant cytotoxic effects against lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 µM to 6.75 µM in 2D assays . This suggests that the structural motifs present in this compound may also confer similar antitumor properties.
Antimicrobial Activity
Compounds containing thiophene rings have shown broad-spectrum antimicrobial activity. For example, derivatives tested against Escherichia coli and Staphylococcus aureus exhibited varying degrees of antibacterial effects . Although specific data for this compound remains limited, its structural characteristics suggest potential antimicrobial efficacy.
Comparative Analysis
When compared to similar compounds like 3,4-difluorobenzamide and other thiophene-substituted benzamides, 2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-y]benzamide stands out due to its unique combination of functional groups that may enhance its reactivity and biological activity.
| Compound | Unique Features | Potential Applications |
|---|---|---|
| 3,4-Difluorobenzamide | Lacks thiophene and oxane moieties | Limited reactivity |
| Thiophene-substituted benzamides | Varies in fluorination | Antimicrobial activity |
| 2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-y]benzamide | Unique fluorination and thiophene substitution | Antitumor and antimicrobial research |
Q & A
How can the synthesis of 2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide be optimized to improve yield and purity?
Basic Research Question
The synthesis typically involves multi-step reactions, including the formation of the oxane-thiophene intermediate and subsequent coupling with 2,4-difluorobenzoyl chloride. Key optimization strategies include:
- Temperature control : Maintaining low temperatures (0–5°C) during the coupling reaction to minimize side reactions.
- Catalyst selection : Using coupling agents like HATU or DCC to enhance amide bond formation efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction homogeneity.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity product .
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the difluorobenzamide (δ ~7.2–7.8 ppm for aromatic protons) and oxane-thiophene moieties (δ ~2.5–4.5 ppm for oxane protons).
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₇H₁₇F₂NO₂S, [M+H]⁺ = 338.0983).
- HPLC : Monitors purity (>95% by reverse-phase C18 column, UV detection at 254 nm).
- X-ray crystallography : Resolves stereochemistry and confirms the tetrahedral geometry of the oxane ring (if single crystals are obtainable) .
How does the substitution pattern on the benzamide and oxane rings influence biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Fluorine positions : 2,4-Difluoro substitution on the benzamide enhances lipophilicity and metabolic stability compared to mono-fluoro analogs.
- Oxane-thiophene moiety : The oxane ring’s rigidity and thiophene’s π-electron system improve target binding affinity, particularly for kinase enzymes.
- Comparative data : Analogues with pyridine instead of oxane show reduced selectivity in kinase inhibition assays, highlighting the oxane’s role in spatial orientation .
What computational methods are suitable for predicting the binding affinity of this compound with kinase targets?
Advanced Research Question
Density functional theory (DFT) and molecular docking are critical:
- DFT calculations : Assess electronic properties (e.g., Fukui indices) to identify reactive sites for electrophilic interactions.
- Molecular docking (AutoDock/Vina) : Models interactions with kinases (e.g., EGFR or JAK2). The oxane-thiophene group often occupies hydrophobic pockets, while the difluorobenzamide hydrogen-bonds to catalytic residues.
- MD simulations : Evaluate binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories). Validation with experimental IC₅₀ values (e.g., ~50 nM for EGFR) is essential .
How can discrepancies in reported enzymatic inhibition data across studies be resolved?
Advanced Research Question
Contradictions in IC₅₀ values may arise from assay conditions or target isoforms. Mitigation strategies include:
- Standardized assays : Use consistent ATP concentrations (e.g., 10 µM) and incubation times (30–60 min).
- Isoform specificity : Test against multiple kinase isoforms (e.g., EGFR WT vs. T790M mutant).
- Control compounds : Include reference inhibitors (e.g., Erlotinib for EGFR) to calibrate activity.
- Data normalization : Express inhibition as % activity relative to vehicle controls .
What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Advanced Research Question
Pharmacokinetic (PK) studies require:
- Animal models : Rodents (e.g., Sprague-Dawley rats) for bioavailability (%F > 30%) and half-life (t₁/₂ ~4–6 h).
- Dosing routes : Oral and intravenous administration to calculate clearance (CL ~15 mL/min/kg).
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., oxidative defluorination or thiophene sulfoxidation).
- Tissue distribution : Radiolabeled compound tracking in organs (e.g., high liver uptake due to CYP450 metabolism) .
How does the compound’s logP value impact its cellular permeability?
Basic Research Question
The calculated logP (~3.2) indicates moderate lipophilicity, favoring passive diffusion across cell membranes. Experimental validation via:
- PAMPA assay : Measures artificial membrane permeability (e.g., Pe ~5 × 10⁻⁶ cm/s).
- Caco-2 monolayer testing : Evaluates intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s).
- Structural tweaks : Adding polar groups (e.g., -OH) reduces logP but may compromise blood-brain barrier penetration .
What strategies can mitigate synthesis by-products like N-acylated impurities?
Advanced Research Question
Common by-products include over-acylated oxane intermediates. Solutions:
- Stoichiometric control : Limit benzoyl chloride to 1.1 equivalents.
- Protecting groups : Temporarily block reactive amines with Boc or Fmoc.
- Workup optimization : Acidic washes (pH 3–4) remove unreacted acyl chloride.
- In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .
What are the compound’s stability profiles under varying pH and temperature conditions?
Basic Research Question
Stability studies in buffer solutions (pH 1–10) and temperatures (4–40°C) reveal:
- Acidic conditions (pH < 3) : Rapid hydrolysis of the amide bond (t₁/₂ ~2 h).
- Neutral/basic conditions (pH 7–9) : Stable for >48 h at 25°C.
- Thermal degradation : Onset at 150°C (DSC analysis). Storage recommendations: -20°C in anhydrous DMSO .
How can crystallography data (e.g., SHELX) resolve ambiguous NOE correlations in NMR analysis?
Advanced Research Question
SHELX-refined X-ray structures provide unambiguous spatial assignments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
